molecular formula C14H15N3O3S2 B2507258 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 785791-37-9

3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2507258
CAS No.: 785791-37-9
M. Wt: 337.41
InChI Key: YAIXXHUEXWSIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

  • Cancer Research and Kinase Inhibition:

    • VEGFR-2 Kinase Inhibitor: Benzamides, including compounds structurally related to 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These compounds have demonstrated efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
  • Antimicrobial Studies:

    • Antibacterial and Antifungal Activities: Pyridine derivatives, including those related to the compound , have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown considerable activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel & Agravat, 2007).
  • Cytotoxicity and Cancer Cell Line Studies:

    • Cytotoxic Activity in Cancer Cell Lines: A study on the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes revealed significant cytotoxicity against various human cancer cell lines, particularly the breast cancer cell line MDA-MB-231 and the prostate adenocarcinoma cell line LNCap. This highlights the potential use of such compounds in cancer research and therapy (Adhami et al., 2014).
  • Environmental Applications:

    • Selective Sensing Material for Chromium Ions: Derivatives of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide have been used as selective sensing materials in the construction of a new chromium ion-selective electrode. This application is significant in environmental monitoring and analysis (Hajiaghababaei et al., 2016).
  • Insecticidal Research:

    • Insecticidal Assessment: Innovative heterocycles incorporating a thiadiazole moiety, structurally related to the compound , have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new insecticidal agents (Fadda et al., 2017).

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-13(16-14-15-6-9-21-14)11-4-3-5-12(10-11)22(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXXHUEXWSIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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